Atiprosine
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Overview
Description
Atiprosine is a chemical compound with the molecular formula C20H29N3 It is known for its complex structure, which includes a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
Atiprosine can be synthesized through a multi-step reaction process. The synthesis typically involves the following steps:
Initial Reaction: The starting material, 3-methylindole, undergoes a reaction with potassium carbonate (K2CO3) in N,N-dimethylacetamide for 48 hours under heating conditions.
Cyclization: The intermediate product is then treated with polyphosphoric acid at 90°C for 1 hour to induce cyclization.
Bromination: The resulting compound is brominated using trimethylphenylammonium tribromide in dichloromethane at ambient temperature for 24 hours.
Reduction: The brominated compound is reduced using sodium borohydride in a mixture of dioxane, methanol, and water at ambient temperature for 12 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Atiprosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the pyrazino[2’,3’:3,4]pyrido[1,2-a]indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds.
Scientific Research Applications
Atiprosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Atiprosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Atropine: A muscarinic antagonist used in medicine.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used as an antidepressant.
Comparison
Atiprosine is unique due to its specific structural features and potential applications. Unlike Atropine, which primarily acts on muscarinic receptors, this compound may have a broader range of molecular targets. Compared to Bupropion, this compound’s mechanism of action and potential therapeutic applications are distinct, making it a compound of interest for further research.
Properties
Molecular Formula |
C20H29N3 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3 |
InChI Key |
WXNVFYIBELASJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Origin of Product |
United States |
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